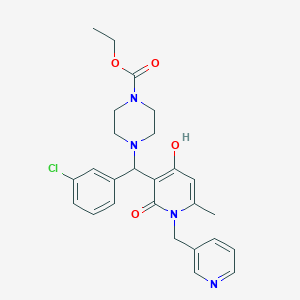

2,4-二甲基-6-氟苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dimethyl-6-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClFO2S and its molecular weight is 222.66. The purity is usually 95%.

BenchChem offers high-quality 2,4-Dimethyl-6-fluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-6-fluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚合载体的激活

2,4-二甲基-6-氟苯磺酰氯在激活聚合载体的羟基方面表现出潜力。由于其氟原子的强电子吸引性质,它可以作为生物物质与固体支持物(如官能化的聚苯乙烯微球和纤维素棒)的共价连接的活化剂。这种应用在生物选择性分离过程中至关重要(Chang, Gee, Smith, & Lake, 1992)。

SNAr反应中的电刺激

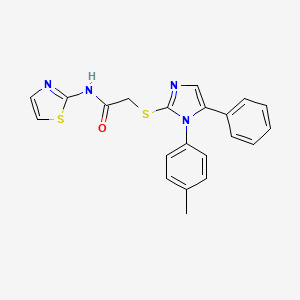

已发现该化合物在增强SNAr(亲核芳香取代)反应的静电激活中发挥作用。通过将该化合物转化为相应的N-磺酰基吡啶三氟甲磺酸盐,有助于在较温和条件下促进SNAr反应。这种方法为合成苯磺酰胺提供了新途径,这对制药业具有重要意义(Weiss & Pühlhofer, 2001)。

结构异构体的合成

该化合物在合成立体位阻异构体方面发挥重要作用,如合成了两种新的结构异构体 - 2,4-二甲基-5-[甲基(苯磺酰)氨基]苯磺酰氯和2,4-二甲基-3-[甲基(苯磺酰)氨基]苯磺酰氯。这些异构体已经进行了结构表征,为研究它们的电子结构和动力学性质提供了宝贵信息(Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017)。

磺化聚合膜的制备

在能源存储领域,特别是钒液流电池(VRFB)中,该化合物用于制备新型磺化聚合膜。该过程涉及与4-氟苯甲酰氯的酰化,然后进行缩合,导致膜具有低钒渗透性和高质子传导性,显示出有前景的应用(Yan, Sun, Gao, Zheng, Dai, Ruan, & He, 2018)。

磺酰胺基聚合物的合成

该化合物在聚(芳基醚磺酰胺)的合成中起着关键作用,利用磺酰胺基团作为亲核芳香取代聚合的新活化基团。这种应用对于开发具有潜在用途的新材料在各种工业应用中具有重要意义(Rebeck & Knauss, 2011)。

作用机制

Target of Action

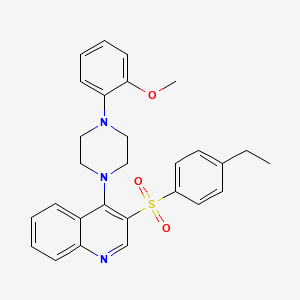

Similar compounds, such as 2,4-difluorobenzenesulfonyl chloride, have been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-hiv-1 (human immunodeficiency virus type 1) activity .

Mode of Action

It’s known that sulfonyl chlorides, in general, are electrophiles that can participate in substitution reactions . They can react with nucleophiles, forming a sigma bond and generating a positively charged intermediate . This intermediate can then lose a proton to reform aromaticity .

Biochemical Pathways

It’s known that sulfonyl chlorides can participate in various organic synthesis reactions, including displacement reactions, acylation, and sulfonylation .

Result of Action

Similar compounds have been used in the preparation of derivatives with anti-hiv-1 activity .

Action Environment

It’s known that the reactivity of sulfonyl chlorides can be influenced by factors such as temperature, solvent, and the presence of bases .

属性

IUPAC Name |

2-fluoro-4,6-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-5-3-6(2)8(7(10)4-5)13(9,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNOAFDLSULRQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2371742.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B2371749.png)

![3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371750.png)

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2371751.png)

![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)

![N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2371754.png)

![4-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2371758.png)

![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)